2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
Description
The compound “2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It features a combination of fluorinated aromatic rings and an iridium center, coordinated with hexafluorophosphate as a counterion
Properties
Molecular Formula |
C34H16F18IrN4P |
|---|---|
Molecular Weight |
1045.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C12H5F5N.C10H6F2N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
PCKUIWJUQPSZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=NC=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium with the specified ligands. The process may include:
Ligand Synthesis: The fluorinated pyridine and benzene derivatives are synthesized through halogenation and subsequent functional group transformations.
Coordination Reaction: The ligands are then coordinated to an iridium precursor, such as iridium chloride, under specific conditions (e.g., elevated temperature, inert atmosphere).
Purification: The resulting complex is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis with optimizations for yield and purity. This includes:
Batch Reactors: Using large-scale reactors to carry out the coordination reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially altering the oxidation state of iridium.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Reduction: Reduction reactions affecting the iridium center or the ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Like sodium borohydride or hydrazine.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products
The major products depend on the specific reactions and conditions but may include modified iridium complexes or decomposed ligand fragments.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in various organic transformations, including hydrogenation and C-H activation.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Imaging Agents: Due to the presence of iridium, the compound might be explored as a contrast agent in imaging techniques.
Therapeutics: Investigated for potential therapeutic applications, such as anticancer agents.
Industry
Electronics: Utilized in the fabrication of electronic components due to its conductive properties.
Coatings: Applied in specialized coatings for enhanced durability and resistance.
Mechanism of Action
The compound’s mechanism of action involves interactions at the molecular level, particularly with its iridium center. The iridium can engage in electron transfer processes, influencing various pathways:
Molecular Targets: Potential targets include enzymes or receptors in biological systems.
Pathways Involved: Electron transfer pathways, redox reactions, and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A simpler analog without the iridium center.
Iridium(III) Complexes: Other iridium complexes with different ligands.
Uniqueness
Fluorination: The high degree of fluorination imparts unique electronic properties.
Iridium Center: The presence of iridium provides distinct catalytic and electronic characteristics.
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine; 5-fluoro-2-(5-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate represents a complex molecular structure with significant potential in biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyridine framework with multiple fluorine substitutions, which are known to enhance bioavailability and modify pharmacokinetic properties. Its structure can be summarized as follows:
| Component | Structure |
|---|---|
| 2-(2,4-Difluorobenzene-6-id-1-yl) | Difluorobenzene |
| 5-(Trifluoromethyl)pyridine | Trifluoromethylpyridine |
| Iridium(3+) | Iridium |
| Hexafluorophosphate | Hexafluorophosphate |
Antimicrobial Properties
Research indicates that compounds with fluorinated aromatic systems exhibit enhanced antimicrobial activity. For instance, studies have shown that fluorination can significantly improve the efficacy of pyridine derivatives against various pathogens. The incorporation of fluorine atoms often leads to increased lipophilicity, facilitating better membrane penetration and bioavailability .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. For example:
- Inhibition of Enzymes : Fluorinated compounds often act as enzyme inhibitors. In particular, they can inhibit key enzymes involved in metabolic pathways of pathogens, thereby disrupting their growth and replication .
- DNA Interaction : Some studies suggest that pyridine derivatives may intercalate into DNA, affecting transcription and replication processes in microbial cells .
Case Studies
- Study on Trypanosoma brucei : A recent study highlighted the efficacy of fluorinated pyridines in treating human African trypanosomiasis (HAT). The introduction of fluorine at specific positions improved the compounds' affinity for methionyl-tRNA synthetase, leading to enhanced potency (EC50 = 8.5 nM) against Trypanosoma brucei .
- Antifungal Activity : Another case study demonstrated that a series of difluorobenzene derivatives showed promising antifungal activity in vitro. The compounds exhibited significant inhibition against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Pharmacokinetics
The pharmacokinetic profile of the compound is crucial for its therapeutic application. Fluorinated compounds generally show:
- Improved Oral Bioavailability : Studies indicate that fluorination enhances the oral absorption of drugs due to increased solubility and stability in gastrointestinal conditions .
- CNS Penetration : Certain modifications allow for better central nervous system (CNS) penetration, which is critical for treating neurological infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
